3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-3-1-5-16(13)11-7-10(15(20)21)8-12(9-11)17-6-2-4-14(17)19/h7-9H,1-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRROGZLIIZBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid
Retrosynthetic Analysis of the 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are the two equivalent carbon-nitrogen bonds linking the pyrrolidinone rings to the aromatic core.
This disconnection strategy, illustrated below, points to two primary synthons: a nucleophilic 2-oxopyrrolidinone anion and a dielectrophilic 3,5-disubstituted benzoic acid core. The corresponding synthetic equivalents for these synthons would be 2-oxopyrrolidinone and a 3,5-dihalobenzoic acid derivative (e.g., 3,5-dibromobenzoic acid), respectively. The forward reaction would thus involve a double N-arylation of 2-oxopyrrolidinone.
An alternative disconnection involves breaking the amide bond within the lactam ring. However, this approach is less synthetically practical as it would require the selective formation of two amide bonds and subsequent cyclization, a more complex and lower-yielding pathway compared to direct N-arylation. Therefore, the C(aryl)-N disconnection is the most strategically sound approach for synthesizing the target molecule.
A second major retrosynthetic pathway begins with the same C(aryl)-N bond cleavage but considers 3,5-diaminobenzoic acid as the key precursor. In this forward strategy, the pyrrolidinone rings would be constructed onto the amino groups. This would typically involve a reaction with a C4 dielectrophile, such as succinoyl chloride or a related derivative, followed by a reduction or cyclization step. While feasible, this route can be complicated by the reactivity of the carboxylic acid and potential side reactions. The direct coupling of 2-oxopyrrolidinone onto a pre-formed benzoic acid core generally offers a more convergent and efficient synthesis.
Development of Efficient and Scalable Synthetic Pathways
Building upon the insights from retrosynthetic analysis, the development of an efficient and scalable pathway for this compound primarily focuses on the double N-arylation of 2-oxopyrrolidinone with a suitable 3,5-disubstituted benzoic acid derivative. This requires careful consideration of coupling reactions, protecting group strategies, and reaction condition optimization.
Exploration of Diverse Coupling Reactions for Pyrrolidinone Attachment
The formation of the aryl-nitrogen bond is the cornerstone of this synthesis. Several transition-metal-catalyzed cross-coupling reactions are suitable for this transformation, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent. nih.gov
Ullmann Condensation: This classic copper-catalyzed reaction is widely used for forming C-N bonds between aryl halides and amides or lactams. researchgate.net The synthesis of the target molecule would involve reacting a methyl or ethyl ester of 3,5-dihalobenzoic acid with two equivalents of 2-oxopyrrolidinone. The reaction is typically promoted by a copper(I) salt, such as CuI, in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and often requires a ligand, such as L-proline or a diamine, to facilitate the catalytic cycle. High temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are characteristic of this method.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful tool for N-arylation and often proceeds under milder conditions than the Ullmann reaction. nih.gov The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base. The choice of ligand is critical for achieving high yields and preventing side reactions. This method offers broad functional group tolerance, though the carboxylic acid on the starting material would still require protection.
The Paal-Knorr reaction, typically used for synthesizing pyrroles from 1,4-dicarbonyls and primary amines, is not suitable for this synthesis as it would lead to pyrrole (B145914) formation rather than the desired saturated pyrrolidinone ring. mdpi.com Similarly, reductive amination strategies are geared towards producing N-aryl pyrrolidines, not pyrrolidinones. nih.gov
Strategic Protecting Group Chemistry in this compound Synthesis
The presence of a carboxylic acid functional group in the target structure necessitates a protecting group strategy, as the acidic proton can interfere with the basic conditions and organometallic catalysts used in coupling reactions.
The most common strategy is the protection of the carboxylic acid as an ester, typically a methyl or ethyl ester. This is achieved through a standard Fischer esterification reaction, treating the starting material (e.g., 3,5-dibromobenzoic acid) with the corresponding alcohol under acidic catalysis. The ester group is generally stable under the conditions of both Ullmann and Buchwald-Hartwig couplings.
Once the two pyrrolidinone rings have been successfully attached to the aromatic core, the ester protecting group is removed in a final deprotection step. This is typically accomplished via saponification, which involves hydrolysis of the ester using a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a water/alcohol mixture, followed by acidic workup to protonate the carboxylate and yield the final benzoic acid product.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound hinges on the meticulous optimization of reaction parameters for the double N-arylation step. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.
For a copper-catalyzed Ullmann-type coupling, a systematic study would explore these variables. For instance, using methyl 3,5-dibromobenzoate and 2-oxopyrrolidinone as substrates, different conditions can be screened to maximize the yield of the desired diester precursor.
Below is an interactive data table summarizing hypothetical optimization results for a copper-catalyzed N-arylation, based on established literature for similar transformations. researchgate.net
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ (2.5) | DMF | 140 | 45 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ (2.5) | DMF | 140 | 78 |
| 3 | CuI (10) | L-Proline (20) | K₃PO₄ (2.5) | DMF | 140 | 85 |
| 4 | CuI (10) | L-Proline (20) | Cs₂CO₃ (2.5) | DMF | 140 | 72 |
| 5 | Cu₂O (10) | L-Proline (20) | K₃PO₄ (2.5) | DMF | 140 | 81 |
| 6 | CuI (10) | L-Proline (20) | K₃PO₄ (2.5) | DMSO | 140 | 88 |
| 7 | CuI (10) | L-Proline (20) | K₃PO₄ (2.5) | Dioxane | 110 | 65 |
| 8 | CuI (10) | L-Proline (20) | K₃PO₄ (2.5) | DMSO | 120 | 80 |
As the data suggest, the combination of CuI as the catalyst, L-proline as the ligand, K₃PO₄ as the base, and DMSO as the solvent at elevated temperatures appears to be optimal for this class of reaction. Similar optimization studies would be conducted for a palladium-catalyzed approach, focusing on the screening of various phosphine ligands.
Novel Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. mdpi.com Applying green chemistry principles to the synthesis of this compound involves exploring alternative energy sources, greener solvents, and more efficient catalytic systems. ejcmpr.comejcmpr.com
One promising approach is the use of microwave-assisted synthesis. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting efficient and rapid heating. This can lead to increased yields and reduced formation of byproducts.
The replacement of traditional, high-boiling point polar aprotic solvents like DMF and DMSO is another key goal of green chemistry. Research into performing C-N coupling reactions in more benign solvents, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), is an active area. nih.gov In some cases, solvent-free, mechanochemical methods using ball milling can provide a highly efficient and waste-free alternative.
Catalytic Approaches in Pyrrolidinone Functionalization
Catalysis is central to the efficient synthesis of the target molecule. The development of novel catalytic systems aims to improve efficiency, lower costs, and reduce environmental impact. While copper and palladium are the workhorses for N-arylation, research into catalysts based on more earth-abundant and less toxic metals like iron and nickel is gaining traction.
The catalytic cycle for the copper(I)-catalyzed Ullmann reaction is believed to involve the initial coordination of the ligand and the amide (2-oxopyrrolidinone) to the copper center. This is followed by oxidative addition of the aryl halide to the copper complex. The resulting intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active copper(I) catalyst. The base plays a crucial role in deprotonating the amide, making it a more potent nucleophile.
Improvements in catalytic efficiency can be achieved by designing more effective ligands that accelerate the key steps in the catalytic cycle and improve the stability of the catalyst, allowing for lower catalyst loadings and milder reaction conditions. These advanced catalytic approaches are key to developing a truly optimized and sustainable synthesis of this compound.
Solvent-Free and Solid-Supported Synthesis Techniques
In the pursuit of greener and more efficient chemical manufacturing, solvent-free and solid-supported synthesis methodologies have emerged as powerful alternatives to traditional solution-phase chemistry. These approaches aim to minimize waste, reduce energy consumption, and simplify purification processes. This section explores the application of these techniques to the synthesis of N-substituted pyrrolidones and related amide structures, providing a framework for their potential application in the production of This compound .
Solvent-Free Synthesis Methodologies
Solvent-free reactions, often conducted under neat conditions or with minimal amounts of liquid reagents, offer significant environmental and economic advantages. The elimination of volatile organic solvents reduces pollution, lowers costs associated with solvent purchasing and disposal, and can lead to higher reaction rates due to increased reactant concentration. Two prominent techniques in this area are microwave-assisted synthesis and mechanochemistry.
Microwave-Assisted Synthesis:
Microwave irradiation has been established as an effective tool for accelerating organic reactions. researchgate.net By directly coupling with polar molecules, microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. google.com This technology is particularly amenable to solvent-free conditions.
For the synthesis of N-substituted pyrrolidones, microwave-assisted methods have been successfully employed. For instance, the one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkylbut-2-ynedioate has been carried out in water, a green solvent, under microwave irradiation to produce various substituted pyrrolidinones. researchgate.net Another approach involves the reaction of dicarboxylic acids or their anhydrides with amines in the solid state under microwave irradiation to form an intermediate N-substituted imide, which can then be hydrogenated to yield the corresponding N-substituted pyrrolidone. google.com This method significantly shortens reaction times from hours to minutes. google.com
While a specific microwave-assisted, solvent-free synthesis of This compound has not been detailed in the literature, the principles from analogous syntheses are applicable. A hypothetical approach could involve the reaction of 3,5-diaminobenzoic acid with an excess of gamma-butyrolactone under microwave irradiation, potentially with a catalytic amount of a dehydrating agent.
Mechanochemical Synthesis:
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions in the solid state. rsc.org This technique eliminates the need for bulk solvents and can enable reactions between otherwise unreactive solids. Ball milling is a common mechanochemical method where reactants are placed in a jar with grinding media (balls) and subjected to high-energy agitation. researchgate.net
The synthesis of amides from carboxylic acids and amines is well-suited to mechanochemical approaches. rsc.orgacs.org For example, various amides have been synthesized by milling a carboxylic acid with an activating agent like carbonyldiimidazole (CDI) to form an activated intermediate in situ, which then reacts with an amine upon further milling. rsc.org This solvent-free methodology has been shown to be scalable and can proceed to completion rapidly. rsc.org Research has demonstrated the transformation of various esters into primary amides by ball milling with calcium nitride and ethanol, showcasing the versatility of this technique. researchgate.netacs.org
A plausible mechanochemical route to This compound could involve the milling of 3,5-diaminobenzoic acid with gamma-butyrolactone , possibly with a solid-state catalyst to facilitate the ring-opening and subsequent cyclodehydration to form the two pyrrolidinone rings.
The following table illustrates typical conditions and outcomes for solvent-free synthesis of related compounds, providing a basis for potential optimization for the target molecule.
| Reaction Type | Reactants | Technique | Conditions | Reaction Time | Yield (%) | Reference |
| Amide Synthesis | Benzoic acid, Benzylamine hydrochloride | Ball Milling | CDI activation, neat | 10 min | 96 | rsc.org |
| Pyrrolidinone Synthesis | Dicarboxylic acid, Methyl amine HCl | Microwave | Solid state | 2-5 min | N/A | google.com |
| Pyrrolidinone Synthesis | Levulinic acid, Anilines | Neat | HBpin reducing agent | N/A | High | nih.gov |
| Pyrrolidinone Synthesis | Primary amines, Maleic anhydride, Alkyl acetoacetates | Grinding | Room temp, neat | ≤ 25 min | 68-94 | figshare.comresearchgate.net |
Solid-Supported Synthesis Techniques
Solid-phase organic synthesis (SPOS) offers a powerful platform for the synthesis of complex molecules by anchoring a starting material to an insoluble polymer support (resin). The key advantage of this method is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. This circumvents the need for tedious work-up and chromatographic purification steps.
While specific literature on the solid-supported synthesis of This compound is not available, a hypothetical route can be conceptualized based on established SPOS principles.
A potential strategy would involve:
Immobilization: The starting material, 3,5-diaminobenzoic acid , could be anchored to a suitable resin. For example, the carboxylic acid functional group could be attached to a Wang resin or a 2-chlorotrityl chloride resin through an ester linkage.
Amidation/Cyclization: The two free amino groups on the resin-bound benzoic acid would then be available for reaction. A twofold acylation with 4-chlorobutanoyl chloride could be performed. Subsequent treatment with a base would induce intramolecular cyclization to form the two 2-oxopyrrolidinyl rings.
Cleavage: Finally, the target molecule would be cleaved from the solid support, typically by treatment with an acid such as trifluoroacetic acid (TFA), to yield the final product in solution, which can then be isolated by evaporation.
The table below outlines a hypothetical reaction sequence for a solid-phase approach.
| Step | Description | Reagents and Conditions |
| 1. Resin Loading | Attachment of the starting material to the solid support. | 3,5-diaminobenzoic acid , 2-chlorotrityl chloride resin, DIPEA, DCM. |
| 2. Pyrrolidinone Formation | Acylation followed by intramolecular cyclization. | 1) 4-chlorobutanoyl chloride , Pyridine, DCM. 2) Potassium tert-butoxide, THF. |
| 3. Cleavage | Release of the final product from the resin. | Trifluoroacetic acid (TFA), DCM. |
The adoption of solvent-free and solid-supported synthetic strategies holds considerable promise for the environmentally benign and efficient production of This compound . Further research is needed to adapt and optimize these general methodologies for the specific synthesis of this target compound.
Theoretical and Computational Investigations of 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of a molecule. Such studies can predict reactivity, stability, and various molecular properties by solving approximations of the Schrödinger equation.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid, the HOMO is expected to be distributed primarily across the electron-rich aromatic ring and the nitrogen atoms of the two pyrrolidinone moieties. The LUMO, conversely, is anticipated to be localized on the electron-withdrawing carboxylic acid group and the adjacent carbons of the benzene (B151609) ring. This distribution suggests that the molecule could act as an electron donor through its substituted benzene ring system and as an electron acceptor at the carboxylic acid site.
A hypothetical DFT calculation could yield the following FMO energy values:
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
The calculated energy gap of 4.70 eV would indicate that this compound is a moderately stable molecule under standard conditions.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wuxiapptec.com The ESP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively. ucalgary.caresearchgate.net
In the ESP map of this compound, the most negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and the two amide carbonyl groups. These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (typically colored blue) would be located on the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation and nucleophilic attack. nih.gov The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential. This analysis provides a clear picture of the molecule's reactivity hotspots. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are crucial determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are employed to explore these aspects.
The flexibility of this compound arises from the rotation around the single bonds connecting the two pyrrolidinone rings to the central benzoic acid core (the C-N bonds). To identify the most stable conformations, a potential energy surface (PES) scan would be computationally performed. This involves systematically rotating the dihedral angles defined by these C-N bonds and calculating the energy at each step.
The results of such a scan would likely reveal that the global minimum energy conformation is one where the two pyrrolidinone rings are twisted out of the plane of the benzene ring. A fully planar conformation would be energetically unfavorable due to significant steric hindrance between the hydrogen atoms on the pyrrolidinone rings and those on the benzene ring. The most stable conformer would represent a balance between the delocalization of electrons (which favors planarity) and the minimization of steric repulsion (which favors a twisted structure).
Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in the presence of solvent molecules, providing insights into how the environment affects its conformation and dynamics. rsc.org
In a non-polar solvent, such as chloroform (B151607) or toluene, the conformation of this compound would be governed primarily by intramolecular forces. It is also highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers. ucl.ac.uk
In a polar protic solvent like water, the molecule's conformation would be significantly influenced by intermolecular hydrogen bonding with solvent molecules. rsc.orgresearchgate.net The carboxylic acid group and the amide carbonyl oxygens would act as hydrogen bond acceptors, while the acidic proton would act as a hydrogen bond donor. MD simulations would likely show a dynamic equilibrium of conformations that maximize these favorable interactions with the surrounding water molecules, potentially disrupting the formation of dimers seen in non-polar media. nih.gov
In Silico Prediction of Spectroscopic Signatures
Computational methods can accurately predict various spectroscopic signatures, which is invaluable for identifying and characterizing the molecule. researchgate.net DFT calculations are commonly used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov
The predicted spectra for this compound would exhibit characteristic signals corresponding to its distinct functional groups.
Infrared (IR) Spectroscopy: The simulated IR spectrum would show a very broad absorption band for the O-H stretching of the carboxylic acid, typically in the 2500–3300 cm⁻¹ region, resulting from hydrogen bonding. docbrown.infocore.ac.uk Two distinct and strong C=O stretching vibrations would be predicted: one for the carboxylic acid carbonyl (around 1700-1720 cm⁻¹) and another for the two equivalent amide carbonyls of the pyrrolidinone rings (around 1680-1700 cm⁻¹). quora.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H NMR spectrum would feature a highly deshielded singlet for the acidic proton of the carboxyl group, expected to appear above 10 ppm. nmrdb.orgnmrdb.org The aromatic protons would produce signals in the 7-8 ppm range. The four methylene (B1212753) groups of the two pyrrolidinone rings would give rise to distinct multiplets in the aliphatic region (approximately 2.0-2.5 ppm and 3.5-4.0 ppm). The predicted ¹³C NMR spectrum would show characteristic peaks for the carboxylic and amide carbonyl carbons (both likely >170 ppm), aromatic carbons (120-140 ppm), and the aliphatic carbons of the pyrrolidinone rings.
A summary of these hypothetical spectroscopic predictions is presented below.
| Spectroscopy | Predicted Signal | Assignment |
|---|---|---|
| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~1710 (strong) | C=O stretch (Carboxylic Acid) | |
| ~1690 (strong) | C=O stretch (Amide) | |
| ¹H NMR (ppm) | >10.0 (singlet, broad) | -COOH |
| 7.0-8.0 (multiplets) | Ar-H | |
| 3.5-4.0 (triplet) | -N-CH₂- | |
| 2.0-2.5 (multiplets) | -CH₂-CH₂-C=O | |
| ¹³C NMR (ppm) | ~175 | Amide C=O |
| ~172 | Carboxylic C=O | |
| 120-140 | Ar-C | |
| 20-50 | Aliphatic -CH₂- |
Molecular Modeling of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state properties, crystal packing, and solubility of a chemical compound. For this compound, a molecule with multiple functional groups, a variety of non-covalent interactions are anticipated to govern its supramolecular assembly. Computational modeling provides valuable insights into the nature and strength of these interactions, which include hydrogen bonding, π-π stacking, and dipole-dipole forces.
The primary and most significant intermolecular interaction expected for this compound is the formation of hydrogen-bonded dimers via the carboxylic acid groups. This is a well-documented phenomenon for carboxylic acids, where two molecules associate through a pair of O-H···O hydrogen bonds, creating a stable cyclic dimer. researchgate.netucl.ac.uk Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been extensively used to study the energetics and geometry of such dimers in benzoic acid and its derivatives. researchgate.netkoreascience.kr These studies consistently show that the cyclic dimer is a highly stable arrangement. researchgate.net The interaction energy for these hydrogen-bonded benzoic acid dimers is substantial, indicating a strong and specific interaction that is likely to be a dominant feature in the crystal structure of this compound. researchgate.net
The strength of these hydrogen bonds can be influenced by the electronic nature of the substituents on the benzoic acid ring. researchgate.net Electron-releasing groups on the phenyl ring have been found to result in the formation of more stable hydrogen bonds. researchgate.net Natural Bond Orbital (NBO) analysis is a computational technique that can be used to further characterize the nature of these hydrogen bonding interactions. researchgate.net
Furthermore, the 2-oxopyrrolidin-1-yl moieties introduce polar lactam groups into the molecule. These groups possess significant dipole moments, leading to the potential for dipole-dipole interactions between neighboring molecules. The carbonyl oxygen of the pyrrolidinone ring can also act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions with adjacent molecules, further stabilizing the three-dimensional structure. mdpi.com
Molecular dynamics (MD) simulations can be employed to explore the dynamic nature of these intermolecular interactions in different environments, such as in solution. ucl.ac.ukmdpi.com Such simulations can reveal the prevalence of different types of molecular associates, for instance, whether hydrogen-bonded dimers persist in various solvents. ucl.ac.ukacs.org The choice of solvent can significantly impact self-association, with apolar solvents often favoring the formation of hydrogen-bonded dimers. ucl.ac.ukacs.org
To quantify the contributions of these different intermolecular forces, Symmetry-Adapted Perturbation Theory (SAPT) can be utilized. mdpi.com This method decomposes the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. Such an analysis would provide a detailed understanding of the balance of forces that dictate the supramolecular architecture of this compound.
Table 1: Calculated Interaction Energies for Benzoic Acid Dimers This table presents typical interaction energies for benzoic acid dimers calculated using various theoretical methods, illustrating the stability of the cyclic hydrogen-bonded motif.
| Computational Method | Basis Set | Interaction Energy (kcal/mol) |
|---|---|---|
| HF | 6-311++G(d,p) | -14.27 to -14.85 |
| DFT (B3LYP) | 6-311++G(d,p) | -16.20 to -16.80 |
| MP2 | 6-311++G(d,p) | -17.00 to -17.60 |
Data is generalized from findings on substituted benzoic acids. researchgate.net
Table 2: Key Geometric Parameters of Hydrogen-Bonded Benzoic Acid Dimers This table outlines the typical geometric parameters for the double hydrogen bond in a cyclic benzoic acid dimer, as determined by computational studies.
| Parameter | Description | Typical Value |
|---|---|---|
| r(O-H) | Length of the covalent O-H bond | ~1.0 Å |
| r(H···O) | Length of the H···O hydrogen bond | ~1.65 Å |
| ∠(O-H···O) | Angle of the hydrogen bond | ~180° |
| r(O···O) | Distance between the two oxygen atoms | ~2.65 Å |
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the supramolecular chemistry, crystal engineering, host-guest interactions, or self-assembly of the chemical compound This compound .
Therefore, it is not possible to provide a detailed, data-driven article that adheres to the requested outline. The required information—such as experimental data on hydrogen bonding motifs, crystal structures, guest encapsulation mechanisms, and nanostructure formation specific to this compound—does not appear in the public domain.
To generate the requested article, primary research involving the synthesis and detailed structural and supramolecular analysis of this compound would be necessary. General principles of supramolecular chemistry for related functional groups (benzoic acids, pyrrolidinones) exist, but applying them to this specific molecule without experimental data would be speculative and would not meet the requirement for a scientifically accurate, data-rich article.
Supramolecular Chemistry and Self Assembly of 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid
Self-Assembled Structures and Nanostructure Formation
Formation of Fibers, Rods, and Other Morphologies
While direct experimental studies on the self-assembly of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid are not extensively documented in publicly available literature, the behavior of structurally similar molecules provides a strong basis for predicting its morphological tendencies. Aromatic compounds containing amide or lactam functionalities are well-known to form one-dimensional aggregates such as fibers and rods through directional non-covalent interactions.
The primary driving force for the formation of such elongated structures is typically a combination of hydrogen bonding and π-π stacking. In the case of this compound, the carboxylic acid moiety is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions. It is plausible that these groups interact to form linear chains or dimeric structures, which then serve as the foundational units for further assembly.
The two pyrrolidinone rings introduce additional amide groups. The carbonyl oxygen and the N-H group (in the tautomeric form or through intermolecular interactions with protic solvents) of the lactam ring can participate in hydrogen bonding, further stabilizing the assembly. The orientation of these groups relative to the benzene (B151609) ring will significantly influence the packing of the molecules.
Furthermore, the central phenyl ring is expected to engage in π-π stacking interactions with neighboring molecules. This stacking of aromatic cores provides additional stability to the growing assembly and contributes to the formation of well-ordered, one-dimensional structures like fibers and rods. The interplay between the strength and directionality of the hydrogen bonds and the less directional but significant π-π stacking interactions will ultimately determine the final morphology of the self-assembled structures. It is also conceivable that under different conditions, other morphologies such as tapes, ribbons, or even more complex three-dimensional networks could be formed.
Factors Influencing Self-Assembly Pathways
The pathway of self-assembly and the resulting morphology of supramolecular structures are highly sensitive to a variety of external and internal factors. For this compound, several key factors would be expected to dictate the formation of different aggregated states.
Molecular Structure and Substituents: The inherent geometry of the molecule is a primary determinant. The substitution pattern on the benzoic acid ring (meta-substitution in this case) dictates the relative orientation of the pyrrolidinone groups, which in turn affects the possible hydrogen bonding networks. The nature of the substituents themselves is also critical; the pyrrolidinone rings, with their potential for hydrogen bonding, play a crucial role. Studies on other aromatic systems have shown that the presence and position of substituents can dramatically alter the supramolecular architecture. nih.gov
Solvent Effects: The choice of solvent is a paramount factor in controlling self-assembly. In polar protic solvents, competition for hydrogen bonding sites on the molecule can disrupt the intermolecular hydrogen bonds necessary for forming extended structures. Conversely, non-polar, aprotic solvents would favor the formation of strong intermolecular hydrogen bonds, promoting the growth of fibers and rods. The polarity, viscosity, and ability of the solvent to interact with different parts of the molecule can all steer the assembly towards a specific morphology.
Concentration: The concentration of the molecule in solution is another critical parameter. At low concentrations, the molecules may exist as monomers or small, disordered aggregates. As the concentration increases and surpasses a critical aggregation concentration, self-assembly into well-defined structures like fibers and rods is initiated. The kinetics of aggregation can also be concentration-dependent.
Temperature: Temperature influences the thermodynamics and kinetics of self-assembly. Generally, an increase in temperature can provide the necessary energy to overcome kinetic barriers, leading to more ordered structures. However, excessive temperature can also disrupt the weak non-covalent interactions, leading to the disassembly of the supramolecular structures. The thermal stability of the assembled morphologies is a key characteristic of such systems.
pH: For a molecule containing a carboxylic acid group, the pH of the solution will have a profound effect. At low pH, the carboxylic acid will be protonated, favoring the formation of hydrogen-bonded dimers and chains. At high pH, the carboxylic acid will be deprotonated to the carboxylate form. This introduces electrostatic repulsion between the molecules, which would likely inhibit the formation of large, ordered aggregates and could lead to different assembly motifs or even prevent assembly altogether.
The table below summarizes the key factors that are anticipated to influence the self-assembly of this compound, based on established principles of supramolecular chemistry.
| Factor | Influence on Self-Assembly | Predicted Outcome for this compound |
| Molecular Structure | Governs the directionality of non-covalent interactions. | The meta-substitution pattern and the presence of two pyrrolidinone rings will define the geometry of hydrogen bonding and π-π stacking. |
| Solvent | Competes for hydrogen bonding sites and solvates the molecule. | Non-polar, aprotic solvents are expected to promote the formation of fibrillar or rod-like structures. Polar solvents may disrupt assembly. |
| Concentration | Determines the onset and extent of aggregation. | Higher concentrations are likely required to initiate the formation of extended one-dimensional morphologies. |
| Temperature | Affects the stability and kinetics of assembly. | An optimal temperature range likely exists for the formation of well-ordered structures. |
| pH | Alters the ionization state of the carboxylic acid group. | Low pH will favor assembly through hydrogen bonding. High pH will lead to deprotonation and likely inhibit the formation of large aggregates due to electrostatic repulsion. |
Advanced Material Science Applications of 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid
Integration as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers
There is no available research on the use of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid as a ligand for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.
Design Principles for MOF Synthesis with this compound
No design principles have been established or reported for the synthesis of MOFs using this specific ligand, as no such MOFs have been documented in the literature.
Structural Diversity of MOFs Based on This Ligand
Consequently, there is no information on the structural diversity of MOFs based on this compound.
Luminescent Materials and Aggregation-Induced Emission (AIE) Characteristics
There are no studies reporting on the luminescent properties or any potential Aggregation-Induced Emission (AIE) characteristics of this compound.
Elucidation of AIE Mechanisms in this compound Systems
As there are no reports of AIE characteristics for this compound, no mechanisms have been elucidated.
Development of Fluorescent Probes and Sensors
The development of fluorescent probes or sensors based on this compound has not been described in the scientific literature.
Organic Semiconductors and Optoelectronic Devices
There is no published research on the application of this compound in the field of organic semiconductors or its incorporation into optoelectronic devices.
Charge Transport Properties in Assemblies of this compound
The investigation of charge transport in organic materials is fundamental to the development of next-generation electronic devices. The efficiency of charge transport is intrinsically linked to the molecular structure of the compound and its organization in the solid state. For this compound, the central phenyl ring could facilitate π-π stacking, a key mechanism for charge hopping between molecules. Furthermore, the polar 2-oxopyrrolidin-1-yl substituents and the carboxylic acid group could influence molecular packing and intermolecular interactions through hydrogen bonding and dipole-dipole forces, which in turn would impact the charge transport pathways.
A comprehensive understanding of the charge transport properties would require detailed experimental and computational studies. Techniques such as time-of-flight photoconductivity, field-effect transistor measurements, and space-charge-limited current measurements would be necessary to determine key parameters like charge carrier mobility, charge carrier density, and trapping characteristics.
As of now, there is a notable absence of published research specifically detailing the charge transport properties of this compound assemblies. Consequently, no experimental data on its charge carrier mobility or other relevant charge transport parameters are available.
Interactive Data Table: Charge Transport Properties
No data is available for this compound. An interactive data table cannot be generated.
| Property | Value | Measurement Conditions |
| Hole Mobility (μh) | Not Available | Not Available |
| Electron Mobility (μe) | Not Available | Not Available |
| HOMO Level | Not Available | Not Available |
| LUMO Level | Not Available | Not Available |
Fabrication and Performance of Organic Electronic Components
The potential utility of an organic compound in electronic devices is contingent upon its processability, film-forming capabilities, and electronic characteristics within a device architecture. Organic molecules are being explored for a variety of electronic components, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of such devices is critically dependent on the properties of the active material.
In principle, this compound could be investigated as a component in such systems. For instance, its potential as a host material in OLEDs or as a dielectric layer in OFETs could be explored. The fabrication of thin films of this material, likely through solution-based methods such as spin coating or printing techniques, would be a prerequisite for device integration. The performance of any resulting electronic components would then be evaluated based on metrics such as on/off ratio and charge carrier mobility for OFETs, or efficiency and brightness for OLEDs.
However, a review of the current scientific literature indicates that there are no published reports on the fabrication and performance of organic electronic components incorporating this compound. Therefore, information regarding its film-forming properties, device architecture, and performance metrics is not available.
Interactive Data Table: Organic Electronic Component Performance
No data is available for this compound. An interactive data table cannot be generated.
| Device Type | Active Layer | Key Performance Metric | Value |
| OFET | This compound | Mobility | Not Available |
| OLED | This compound | External Quantum Efficiency | Not Available |
| OPV | This compound | Power Conversion Efficiency | Not Available |
Mechanistic Investigations of in Vitro Biological Activity of 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid
Molecular Target Identification and Binding Affinity Studies
Currently, there is no publicly available research that has successfully identified the specific molecular targets of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid. Consequently, data regarding its binding affinity to any biological molecule is also unavailable. The initiation of such studies would be a critical first step in elucidating the compound's potential pharmacological profile. Techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking simulations would be instrumental in identifying potential protein targets. Following target identification, biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to quantify the binding affinity and kinetics.
Cellular Pathway Modulation and Signaling Cascade Analysis
In the absence of identified molecular targets, the influence of this compound on cellular pathways and signaling cascades has not been determined. Future research would need to employ a variety of cell-based assays to explore its effects. High-throughput screening using reporter gene assays, for instance, could provide initial insights into which signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) are modulated by the compound. Subsequent detailed analyses, including western blotting for key signaling proteins and their phosphorylation status, would be required to map the specific signaling cascade affected.
Enzyme Inhibition or Activation Mechanisms
There is no current evidence to suggest that this compound acts as an inhibitor or activator of any specific enzyme. To investigate this, a logical starting point would be to screen the compound against a panel of enzymes, particularly those known to be modulated by other benzoic acid or pyrrolidinone derivatives. Should any enzymatic activity be observed, detailed kinetic studies would be necessary to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, uncompetitive).
Structure-Activity Relationship (SAR) Studies in Biological Systems (In Vitro)
Due to the lack of biological activity data for the parent compound, this compound, no structure-activity relationship (SAR) studies have been conducted. The establishment of a reproducible in vitro assay is a prerequisite for initiating any SAR investigation. Once an assay is in place, a systematic synthesis of analogues of the parent compound would be required. By modifying the benzoic acid core, the pyrrolidinone rings, or the nature and position of the substituents, researchers could begin to understand the key structural features required for any observed biological activity.
Synthesis and Characterization of Derivatives and Analogues of 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid
Structural Modification Strategies for Functional Enhancement
There is no available literature describing specific strategies for the structural modification of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid. General organic chemistry principles would suggest that the carboxylic acid moiety and the pyrrolidinone rings are the primary sites for derivatization.
Derivatization of the Carboxylic Acid Moiety
Standard esterification or amidation reactions are theoretically possible at the carboxylic acid group. However, no specific examples of esters or amides derived from this compound have been reported. Such derivatives could potentially modulate the compound's solubility, polarity, and ability to participate in hydrogen bonding, which would be crucial for its supramolecular and biological properties.
Substitution on the Pyrrolidinone Rings
The pyrrolidinone rings offer potential sites for substitution, which could influence the electronic properties and steric profile of the molecule. Methodologies for such substitutions on this specific scaffold have not been described in the literature.
Exploration of Isomeric and Homologous Analogues
The synthesis and characterization of isomers, such as those with different substitution patterns on the benzoic acid ring (e.g., 2,4- or 2,5-bis(2-oxopyrrolidin-1-yl)benzoic acid), or homologous structures with different ring sizes (e.g., piperidinone derivatives), have not been reported.
Impact of Structural Changes on Supramolecular Assembly
The carboxylic acid group and the amide functionalities within the pyrrolidinone rings suggest a high potential for forming ordered supramolecular structures through hydrogen bonding. However, without synthesized derivatives, there is no experimental data on how modifications would affect the self-assembly of this compound.
Altered Electronic and Optical Properties of Derivatives
The electronic and optical properties, such as absorption and fluorescence, of this compound and its derivatives have not been investigated. Aromatic compounds with N-heterocyclic substituents can exhibit interesting photophysical properties, but data for this specific compound family is not available.
Modulating In Vitro Biological Profiles through Structural Diversity
While a wide range of benzoic acid and pyrrolidinone derivatives have been explored for various biological activities, including antimicrobial and anticancer properties, no in vitro studies have been published for this compound or its analogues. japsonline.comnih.govnih.gov Therefore, its biological profile and the potential for its modulation through structural changes remain unknown.
Advanced Analytical and Spectroscopic Characterization of 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid and Its Assemblies
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. Through the accurate measurement of the mass-to-charge ratio (m/z), HRMS provides unequivocal confirmation of a compound's molecular formula.
For 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid, electrospray ionization (ESI) mass spectrometry has been utilized to determine its molecular weight. The analysis yielded a protonated molecule ([M+H]⁺) peak at an m/z of 289, which corresponds to the calculated molecular weight of the compound (C₁₅H₁₆N₂O₄). This finding provides strong evidence for the successful synthesis and isolation of the target molecule.
| Compound | Ionization Mode | Observed m/z ([M+H]⁺) | Calculated Molecular Weight | Molecular Formula |
| This compound | Electrospray (ES) | 289 | 288.29 | C₁₅H₁₆N₂O₄ |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the chemical structure, connectivity, and dynamics of a compound.
1D and 2D NMR Techniques
The ¹H NMR spectrum of the methyl ester, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays characteristic signals corresponding to the different proton environments in the molecule. The pyrrolidinone rings exhibit multiplets in the regions of δ 2.14–2.22 ppm and δ 2.61–2.66 ppm, corresponding to the methylene (B1212753) protons. The protons of the methylene groups adjacent to the nitrogen atoms appear as a multiplet at δ 3.91–3.95 ppm. The aromatic protons on the central benzoic acid ring are observed as a doublet at δ 7.97 ppm (J=2 Hz) and a triplet at δ 8.45–8.46 ppm (J=2 Hz). The sharp singlet at δ 3.92 ppm is attributed to the methyl ester protons.
Based on this data, the ¹H NMR spectrum of this compound is expected to show similar signals for the pyrrolidinone and aromatic protons. The key difference would be the absence of the methyl ester singlet and the presence of a broad singlet corresponding to the carboxylic acid proton, typically observed at a downfield chemical shift (δ 10-13 ppm), which may be solvent-dependent and could undergo deuterium (B1214612) exchange.
Detailed 2D NMR studies, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure. However, such data for this compound is not currently available in published literature.
¹H NMR Data for this compound Methyl Ester
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.14–2.22 | m | 4H | CH₂ of pyrrolidinone rings |
| 2.61–2.66 | m | 4H | CH₂ of pyrrolidinone rings |
| 3.91–3.95 | m | 4H | N-CH₂ of pyrrolidinone rings |
| 3.92 | s | 3H | O-CH₃ (methyl ester) |
| 7.97 | d, J=2 Hz | 2H | Aromatic CH |
| 8.45–8.46 | t, J=2 Hz | 1H | Aromatic CH |
Solid-State NMR for Supramolecular Assemblies
Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure and dynamics of materials in the solid phase, including crystalline and amorphous solids, polymers, and biological assemblies. In the context of this compound, ssNMR could provide valuable information about its supramolecular assemblies, such as hydrogen bonding patterns and molecular packing in the solid state. However, to date, no solid-state NMR studies have been reported for this compound or its assemblies.
X-ray Diffraction Techniques for Crystalline Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to elucidate the precise molecular structure, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides the most accurate and detailed structural information for a crystalline compound. This technique would allow for the unambiguous determination of the molecular conformation of this compound, including the orientation of the pyrrolidinone rings relative to the central benzoic acid core, as well as the hydrogen-bonding networks that govern its crystal packing. Despite its potential to provide definitive structural proof, no single-crystal X-ray diffraction data for this compound has been reported in the scientific literature.
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray diffraction (PXRD) is a powerful tool for the analysis of polycrystalline materials. It is widely used for phase identification, the determination of crystallinity, and the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph exhibits a unique PXRD pattern, which serves as a fingerprint for that specific crystalline phase. An investigation into the potential polymorphism of this compound using PXRD would be highly valuable for understanding its solid-state properties. However, there is currently no publicly available powder X-ray diffraction data for this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific experimental data published for the advanced analytical and spectroscopic characterization of the compound This compound corresponding to the detailed outline requested.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as instructed, because the primary research data for "this compound" in these specific analytical areas does not appear to exist in the public domain.
To fulfill the user's request, primary research involving the synthesis and subsequent analysis of this compound using the outlined microscopic and spectroscopic methods would be required.
Spectroscopic Methods for Electronic and Vibrational Analysis
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a molecule and the nature of their chemical bonds, offering insights into molecular structure and intermolecular interactions. For this compound, these spectroscopic techniques are essential for characterizing the vibrational signatures of its constituent parts: the benzoic acid core, the two 2-oxopyrrolidin-1-yl substituents, and the effects of their electronic and steric interplay.
While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established vibrational modes of benzoic acid and its derivatives, as well as substituted pyrrolidinones. Theoretical calculations, such as those employing Density Functional Theory (DFT), are invaluable in predicting and assigning the vibrational frequencies for such complex molecules. mdpi.comvjst.vn
The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of the carboxylic acid group, the aromatic ring, and the pyrrolidinone rings.
Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to several distinct and characteristic vibrational bands. The O-H stretching vibration of the carboxylic acid dimer is typically observed as a very broad band in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹. researchgate.net This broadening is a hallmark of the strong hydrogen bonding between two carboxylic acid molecules. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to appear as a strong band in the IR spectrum, typically in the range of 1680-1710 cm⁻¹. researchgate.net The position of this band is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. The in-plane O-H bending and C-O stretching vibrations are often coupled and give rise to bands in the 1200-1450 cm⁻¹ region. core.ac.uk The out-of-plane O-H bending vibration is typically found around 920-960 cm⁻¹. researchgate.net
Pyrrolidinone Ring Vibrations: The two 2-oxopyrrolidin-1-yl substituents introduce characteristic amide vibrations. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration of the lactam ring. This is expected to be a very strong band in the IR spectrum, typically appearing in the region of 1670-1700 cm⁻¹. Its exact position can be influenced by the electronic environment and potential steric hindrance. The amide II and III bands, which arise from a combination of N-H bending and C-N stretching, are absent here as the nitrogen is tertiary. However, C-N stretching vibrations will be present. The CH₂ groups of the pyrrolidinone rings will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region, as well as bending (scissoring and rocking) vibrations in the fingerprint region.
Aromatic Ring Vibrations: The central benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, usually in the 3030-3080 cm⁻¹ range. mdpi.com The aromatic C=C stretching vibrations cause a series of bands of variable intensity in the 1450-1625 cm⁻¹ region. ias.ac.in The substitution pattern on the benzene ring (1,3,5-trisubstituted) will influence the positions and intensities of the C-H out-of-plane bending vibrations, which are expected in the 690-900 cm⁻¹ range and are often strong in the IR spectrum.
The following tables summarize the predicted key vibrational frequencies for this compound based on the analysis of its functional groups and analogies with related compounds.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300-2500 | Broad, Strong | ν(O-H) of carboxylic acid dimer |
| 3100-3000 | Medium | ν(C-H) aromatic |
| 2960-2850 | Medium | ν(C-H) of CH₂ groups in pyrrolidinone |
| ~1700 | Strong | ν(C=O) of carboxylic acid |
| ~1685 | Very Strong | ν(C=O) amide I of pyrrolidinone |
| 1625-1580 | Medium-Strong | ν(C=C) aromatic ring stretching |
| 1450-1400 | Medium | δ(CH₂) scissoring |
| 1320-1210 | Medium-Strong | Coupled ν(C-O) and δ(O-H) in-plane |
| 960-900 | Medium, Broad | δ(O-H) out-of-plane |
| 900-690 | Strong | δ(C-H) out-of-plane bending (aromatic) |
ν = stretching, δ = bending
Predicted Raman Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3050 | Strong | ν(C-H) aromatic |
| 2960-2850 | Strong | ν(C-H) of CH₂ groups in pyrrolidinone |
| ~1690 | Medium | ν(C=O) of carboxylic acid |
| ~1680 | Medium | ν(C=O) amide I of pyrrolidinone |
| ~1600 | Very Strong | ν(C=C) aromatic ring stretching (symmetric) |
| ~1000 | Strong | Aromatic ring breathing mode |
| 800-600 | Medium | Aromatic ring deformation |
ν = stretching, δ = bending
Detailed Research Findings
A comprehensive analysis of the vibrational spectra of this compound would reveal significant details about its molecular structure and bonding. The broadness of the O-H stretching band in the IR spectrum would provide strong evidence for the formation of hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. researchgate.net The relative positions of the carboxylic acid C=O and the amide C=O stretching bands would be of particular interest. Due to the electron-withdrawing nature of the carboxylic acid group and the amide groups, a shift in the carbonyl frequencies compared to unsubstituted benzoic acid and 2-pyrrolidinone (B116388) would be expected.
In the Raman spectrum, the symmetric aromatic ring breathing mode, anticipated around 1000 cm⁻¹, is typically a strong and sharp peak, characteristic of the 1,3,5-trisubstituted benzene ring. ias.ac.in The C-H stretching region would show distinct contributions from both the aromatic protons and the aliphatic protons of the pyrrolidinone rings.
Computational studies using DFT would be instrumental in providing a more precise assignment of the observed vibrational modes. researchgate.net Such calculations can help to resolve overlapping bands in the fingerprint region (below 1500 cm⁻¹) and to understand the coupling between different vibrational modes. For instance, the coupling between the C-O stretching and O-H in-plane bending of the carboxylic acid group is a well-documented phenomenon that can be accurately modeled. core.ac.uk Furthermore, theoretical models can predict the Raman intensities, which are often difficult to estimate qualitatively. researchgate.net
The presence of the two bulky 2-oxopyrrolidin-1-yl groups at the 3 and 5 positions may lead to some degree of steric hindrance, which could potentially cause a slight out-of-plane torsion of the carboxylic acid group or the pyrrolidinone rings relative to the benzene ring. This could lead to subtle changes in the vibrational frequencies and the appearance of new bands that are inactive in a more planar conformation. High-resolution spectroscopic studies, possibly at low temperatures, could help to identify such conformational details. core.ac.uk
Future Research Directions and Translational Perspectives for 3,5 Bis 2 Oxopyrrolidin 1 Yl Benzoic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future synthetic research should prioritize the development of efficient, scalable, and environmentally benign methods for the preparation of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid and its derivatives. While traditional methods may be effective at a laboratory scale, next-generation syntheses should align with the principles of green chemistry. rsc.orgrsc.orgmdpi.com
Key areas for exploration include:
Catalytic C-N Coupling Reactions: Investigating advanced catalytic systems (e.g., palladium, copper, or nickel-based catalysts) for the crucial C-N bond formation between 3,5-diaminobenzoic acid and a suitable four-carbon building block to form the pyrrolidinone rings. The goal would be to achieve high yields under milder reaction conditions with lower catalyst loadings.
Flow Chemistry: Adapting the synthesis to continuous flow reactors can offer advantages in terms of safety, scalability, and process control. The precise control over reaction parameters in a flow system can lead to improved yields and purity.
Bio-based Feedstocks: Exploring the use of renewable starting materials for the synthesis. For instance, biomass-derived platform chemicals could potentially serve as precursors for either the benzoic acid core or the pyrrolidinone rings, thereby reducing the reliance on petrochemical feedstocks. escholarship.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Higher efficiency, milder conditions, lower waste | Development of novel, highly active and selective catalysts |
| One-Pot Reactions | Reduced steps, less solvent, improved atom economy | Design of compatible reaction sequences |
| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction parameters |
| Bio-based Synthesis | Increased sustainability, reduced carbon footprint | Identification of suitable biomass-derived starting materials |
Advanced Computational Design of Next-Generation Analogues
Computational modeling and in silico design will be instrumental in rationally designing next-generation analogues of this compound with tailored properties. researchgate.netacs.orgnih.gov By leveraging computational tools, researchers can predict the effects of structural modifications on the molecule's physicochemical and biological properties, thereby prioritizing synthetic efforts.
Future computational studies should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure in silico (e.g., altering the substitution pattern on the benzoic acid ring, modifying the pyrrolidinone rings) and calculating key molecular descriptors to build robust SAR models. nih.govnih.gov
Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of new analogues. frontiersin.org Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and provide insights into the binding kinetics.
Pharmacophore Modeling: Developing pharmacophore models based on the structural features of this compound to guide the design of new molecules with similar or enhanced biological activity.
Machine Learning and AI: Employing machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds. nih.govjsr.org
Development of Multifunctional Supramolecular Architectures
The presence of both hydrogen bond donors (carboxylic acid) and acceptors (pyrrolidinone carbonyls) makes this compound an excellent candidate for the construction of novel supramolecular assemblies. mdpi.comresearchgate.netnih.gov
Future research in this area could explore:
Self-Assembly Studies: Investigating the spontaneous organization of the molecule in different solvent systems and on various surfaces to form well-defined nanostructures such as nanofibers, nanotubes, or vesicles.
Co-crystallization: Combining this compound with other molecules (e.g., active pharmaceutical ingredients, organic co-formers) to create co-crystals with unique properties, such as enhanced solubility or stability.
Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid moiety as a ligand to coordinate with metal ions, leading to the formation of porous MOFs. These materials could have applications in gas storage, catalysis, or drug delivery.
Hydrogels and Organogels: Exploring the potential of this molecule to act as a gelator, forming stimuli-responsive soft materials.
| Supramolecular Structure | Potential Application | Key Research Focus |
| Self-Assembled Nanostructures | Drug delivery, tissue engineering | Understanding and controlling the self-assembly process |
| Co-crystals | Improved pharmaceutical formulations | Screening for suitable co-formers and characterization |
| Metal-Organic Frameworks | Gas storage, catalysis | Synthesis and characterization of novel MOFs |
| Gels | Smart materials, controlled release | Investigation of gelation mechanisms and stimuli-responsiveness |
Integration into Emerging Technologies in Materials Science
The unique combination of functional groups in this compound opens up possibilities for its use as a building block in advanced materials. ontosight.ai
Translational research could focus on:
Polymer Chemistry: Using the molecule as a monomer or a cross-linking agent in the synthesis of novel polymers. ontosight.aiontosight.ai The resulting polymers could exhibit interesting properties such as high thermal stability, specific recognition capabilities, or biocompatibility, making them suitable for biomedical applications. euacademic.org
Surface Modification: Grafting the molecule onto the surface of materials to impart new functionalities. For example, modifying the surface of medical implants to improve biocompatibility or to facilitate the controlled release of therapeutic agents.
Functional Dyes and Pigments: Exploring the potential of its derivatives as components in functional dyes, where the electronic properties can be tuned by chemical modification.
Membrane Technology: Incorporating the molecule into polymeric membranes to enhance their selectivity and permeability for specific ions or small molecules.
Deeper Mechanistic Elucidation of In Vitro Biological Interactions
Given that pyrrolidinone-containing compounds are known to exhibit a wide range of biological activities, a thorough investigation into the in vitro biological interactions of this compound is warranted. researchgate.netrdd.edu.iqresearchgate.netresearchgate.net
Future research should include:
Broad-Spectrum Biological Screening: Testing the compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. nih.govdigitellinc.com
Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as cell proliferation, apoptosis, and inflammation, in different cell lines.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies should be conducted to understand how the molecule interacts with its biological target at a molecular level. This could involve techniques such as X-ray crystallography of the ligand-protein complex or advanced spectroscopic methods.
Structure-Activity Relationship (SAR) for Biological Activity: Synthesizing and testing a library of analogues to establish clear relationships between chemical structure and biological activity, which will guide the optimization of lead compounds.
Interdisciplinary Research Opportunities and Collaborations
The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to fully realize its scientific and translational potential.
Opportunities for collaboration include:
Medicinal Chemistry and Pharmacology: Medicinal chemists can synthesize novel analogues, while pharmacologists can evaluate their biological activity and mechanism of action. indianabiosciences.org
Materials Science and Engineering: Materials scientists can explore the use of the compound in novel polymers and functional materials, with engineers focusing on device fabrication and application. nih.gov
Computational Chemistry and Experimental Biology: Computational chemists can guide the design of new molecules, which can then be synthesized and tested by experimental biologists, creating a feedback loop for lead optimization.
Academia and Industry: Collaborations between academic research groups and pharmaceutical or materials science companies can accelerate the translation of basic research findings into tangible products and therapies. acs.orgacs.org
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a range of scientific disciplines.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid, and how can coupling reagents optimize yield?
- Methodology : Use activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (CTH) in polar aprotic solvents (e.g., acetonitrile) to facilitate amide bond formation between benzoic acid derivatives and pyrrolidinone moieties. Purify via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .
Q. How can structural characterization of this compound be achieved using crystallographic and spectroscopic techniques?
- Methodology :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Preprocess intensity data with SHELXPRO and visualize with ORTEP-3 for bond-length/angle analysis .
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm for disubstituted benzene). IR spectroscopy can validate carbonyl stretches (~1700 cm for carboxylic acid and lactam groups).
Q. What analytical methods ensure purity and stability assessment during storage?
- Methodology : Utilize reverse-phase HPLC (e.g., C18 column) with mobile phases containing acetonitrile/water and 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid. Validate stability under accelerated conditions (40°C/75% RH) via peak-area consistency over time .
Advanced Research Questions
Q. How does the compound’s stability vary under hydrolytic or oxidative conditions, and how can degradation pathways be elucidated?
- Methodology : Conduct kinetic studies by exposing the compound to buffers (pH 1–13) or oxidizing agents (e.g., HO). Analyze degradation products via LC-MS/MS. Use DFT calculations to predict susceptible bonds (e.g., lactam ring opening under acidic conditions) .
Q. What computational approaches predict the compound’s electronic structure and interaction with biological targets?
- Methodology : Perform density functional theory (DFT) simulations (B3LYP/6-31G* basis set) to map electrostatic potentials and HOMO-LUMO gaps. Dock the compound into protein active sites (e.g., molecular dynamics with GROMACS) to study binding affinities .
Q. How can the benzoic acid moiety be functionalized for targeted drug delivery systems?
- Methodology : Conjugate via EDC/NHS-mediated amidation to attach pharmacophores (e.g., peptides, antibodies). Validate conjugation efficiency using MALDI-TOF MS. Assess cellular uptake in vitro via fluorescence tagging (e.g., FITC-labeled derivatives) .
Q. Does the compound exhibit metal-chelating properties, and how can these be quantified?
- Methodology : Titrate with transition metals (Fe, Cu) in buffered solutions. Monitor complexation via UV-Vis spectroscopy (charge-transfer bands) or ICP-MS for metal quantification. Compare stability constants (log K) with EDTA controls .
Q. What metabolic pathways are anticipated in vivo, and how can metabolites be identified?
- Methodology : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites using high-resolution LC-QTOF-MS. Look for hydroxylation (M+16), glucuronidation (M+176), or lactam hydrolysis. Cross-reference with databases like HMDB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
